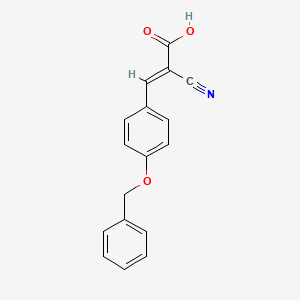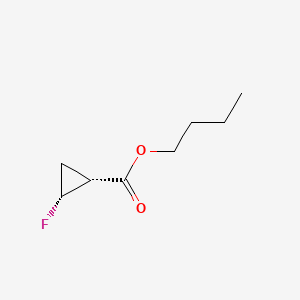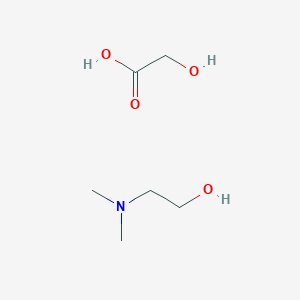
4-Benzyloxy-α-Cyanocinnamsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-alpha-cyanocinnamic acid is a chemical compound with the molecular formula C17H13N1O3 . It belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-alpha-cyanocinnamic acid is characterized by a molecular weight of 279.29 and an exact mass of 279.08954328 . The compound has a complexity of 421 and a topological polar surface area of 70.3 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Physical And Chemical Properties Analysis
4-Benzyloxy-alpha-cyanocinnamic acid has a predicted density of 1.272±0.06 g/cm3 . Its melting point is between 199-202 °C, and it has a predicted boiling point of 491.0±40.0 °C .Wissenschaftliche Forschungsanwendungen
MALDI-MS-Matrizen zur Detektion von Biomolekülen
4-Benzyloxy-α-Cyanocinnamsäure: wird als Matrix in der Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) verwendet. Diese Technik ist entscheidend für die Detektion von Biomolekülen wie Peptiden, Proteinen und Lipiden. Die Struktur der Verbindung, insbesondere ihre Fähigkeit, UV-Licht zu absorbieren, macht sie zu einem hervorragenden Kandidaten für die Herstellung einer Matrix, die Biomoleküle desorbieren und ionisieren kann, ohne ihre Zersetzung zu verursachen {svg_1}.
Sulfatid-Detektion
Im Bereich der Lipidomik hat sich gezeigt, dass This compound bei der Detektion von Sulfatiden wirksam ist. Sulfatide sind eine Klasse anionischer Lipide, die in Gehirnlipidmischungen weit verbreitet sind. Die Leistung der Verbindung als MALDI-Matrix wurde mit ihren strukturellen Merkmalen in Zusammenhang gebracht, was sich auf das Signal-Rausch-Verhältnis bei der Sulfatid-Detektion auswirkt {svg_2}.
Massenspektroskopie-Bildgebung
Die Verbindung wird auch in der Massenspektroskopie-Bildgebung (MSI) verwendet, einer Technik, die die Visualisierung der räumlichen Verteilung von Chemikalien in einer Probe ermöglicht. Ihre Kristallisationseigenschaften sind entscheidend für die Leistung in der MSI und liefern Einblicke in die molekulare Zusammensetzung von Geweben und anderen biologischen Proben {svg_3}.
Analyt-Matrix-Optimierung
Die Forschung an This compound trägt zur Optimierung der Analyt-Matrix-Kombination in der MALDI-MS bei. Diese Optimierung ist der Schlüssel zur Verbesserung der Detektionsleistung für verschiedene Analyten, was für genaue und empfindliche analytische Anwendungen unerlässlich ist {svg_4}.
Strukturanalyse von MALDI-Matrizen
Die Kristallstruktur der Verbindung wurde untersucht, um Wasserstoffbrückenbindungs-Wechselwirkungen im festen Zustand zu verstehen. Diese Analyse unterstützt die Entwicklung neuer MALDI-Matrizen mit verbesserten Leistungseigenschaften {svg_5}.
Korrelation von physikalischen und chemischen Eigenschaften
Studien mit This compound umfassten die Hauptkomponentenanalyse, um Trends zwischen den strukturellen und physikalischen Eigenschaften von MALDI-Matrizen zu identifizieren. Dies umfasst die Untersuchung von Eigenschaften wie der Anzahl der austauschbaren Protonen, dem Molekulargewicht, dem logP, der UV-Vis-Absorption und der Detektionsempfindlichkeit {svg_6}.
Safety and Hazards
The compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASXVJGRZKXLK-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162882-36-2 |
Source


|
| Record name | 4-Benzyloxy-alpha -cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) in the analysis of DNA adducts?
A1: 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) serves as a matrix in Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry. [] In this technique, the matrix plays a crucial role in absorbing laser energy, leading to the desorption and ionization of analyte molecules, in this case, DNA adducts. The choice of matrix significantly influences the sensitivity and resolution of the analysis. The study investigated BCC alongside other matrices to determine their effectiveness in detecting low concentrations (femtomole levels) of specific DNA adducts formed by polycyclic aromatic hydrocarbons (PAHs) and steroids. []
Q2: Why is analyzing DNA adducts important in cancer research?
A2: The formation of DNA adducts, which occurs through the covalent binding of molecules like PAHs and steroids to DNA, is considered a crucial early step in the development of cancer. [] Analyzing these adducts allows researchers to gain insights into the mechanisms of carcinogenesis. By identifying and characterizing these adducts, scientists can better understand how specific substances might initiate tumor development and potentially develop strategies for early detection and prevention.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)



![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)

